molecular formula C18H15FN4O4S B2503582 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 1354267-48-3

2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2503582
CAS No.: 1354267-48-3
M. Wt: 402.4
InChI Key: VCVPCEJWSPGORZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a fluorine atom, a methoxy group, and a sulfamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination step introduces the fluorine atom, while the sulfamoylation step involves the attachment of the sulfamoyl group. The reaction conditions for these steps often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying enzyme mechanisms or as a probe for biological imaging. In medicine, it has potential therapeutic applications, such as in the treatment of certain diseases. In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

. Similar compounds may include other benzamide derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which can lead to distinct biological activities and properties.

List of Similar Compounds

  • N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

  • 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)acetamide

  • 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)acetamide

Properties

IUPAC Name

2-fluoro-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-27-18-16(20-10-11-21-18)23-28(25,26)13-8-6-12(7-9-13)22-17(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPCEJWSPGORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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